4-(4-butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves nucleophilic substitution reactions and other methodologies to introduce various substituents into the pyrimidine or imidazole rings. For instance, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, highlighting the versatility of this chemical framework for modifications (Mallesha et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of compounds closely related to 4-(4-butyryl-1-piperazinyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine have been synthesized, exhibiting potential in various biological and pharmacological fields. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one demonstrated significant antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012). These compounds, characterized by their structural modifications, have shown varied activity levels, highlighting the importance of molecular structure in medicinal chemistry.
Structure-Activity Relationship (SAR) Studies
Investigations into the structure-activity relationships of piperazin-1-yl substituted heterobiaryls, including pyrimidine derivatives, have provided insights into their binding affinities towards 5-HT7 receptors. Such studies are crucial for understanding the molecular basis of receptor-ligand interactions and for the development of targeted therapeutic agents (Strekowski et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Research into pyrimidine and bispyrimidine derivatives has uncovered their potential as antimicrobial and anti-inflammatory agents. These compounds, synthesized through various chemical reactions, have been evaluated for their efficacy against bacterial and fungal infections, as well as their ability to modulate inflammatory responses in preclinical models (Sondhi et al., 2007).
Drug Development and Synthetic Methodologies
The exploration of synthetic methodologies for constructing pyrimidine derivatives has led to the development of novel compounds with potential pharmacological applications. These synthetic approaches not only expand the chemical space of pyrimidine-based molecules but also enable the discovery of new therapeutic agents with optimized properties (Goel et al., 2015).
Propriétés
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)21-9-7-20(8-10-21)14-11-15(19-12-18-14)22-6-5-17-13(22)2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYULCCQZWFVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.